3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one
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Overview
Description
3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one is a complex organic compound featuring a pyrrolidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one typically involves multiple steps. One common method involves the reaction of ethyl isocyanoacetate with pyrrolidine to produce an intermediate, which is then reacted with 4-Pyridinecarboxyaldehyde. This intermediate is subsequently hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes involving the formation of key intermediates and their subsequent transformation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and pyridine moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one: Shares a similar pyrrolidine and pyridine structure but differs in the side chain composition.
Pyrrolidine-2-one: A simpler analog with a pyrrolidine ring but lacking the pyridine moiety.
Uniqueness
3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one is unique due to its extended aliphatic chain and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
115849-80-4 |
---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-6-7-8-12-19(24)16-21(25)23-15-10-13-20(23)18-11-9-14-22-17-18/h9,11,14,17,19-20,24H,2-8,10,12-13,15-16H2,1H3 |
InChI Key |
JGBQFPNIVVCRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(=O)N1CCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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